

2,4-Dichloropyrido[3,4-D]pyrimidine chemical properties and structure

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Compound of Interest

Compound Name: 2,4-Dichloropyrido[3,4-D]pyrimidine

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An In-Depth Technical Guide to **2,4-Dichloropyrido[3,4-d]pyrimidine**: Properties, Synthesis, and Applications

Introduction

2,4-Dichloropyrido[3,4-d]pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused pyridine and pyrimidine ring system with two reactive chlorine atoms, makes it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role as a key building block in the development of novel therapeutic agents. The pyridopyrimidine scaffold is present in numerous biologically active compounds, and the dichloro-derivative offers multiple pathways for chemical modification, enabling the exploration of new chemical spaces.^{[1][2]}

Chemical Structure and Properties

The fundamental structure of **2,4-Dichloropyrido[3,4-d]pyrimidine** consists of a pyridine ring fused to a pyrimidine ring. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are the primary sites of reactivity.

Core Structure Analysis:

The pyrido[3,4-d]pyrimidine core is an electron-deficient aromatic system. The nitrogen atoms in both rings withdraw electron density, influencing the reactivity of the entire molecule. The chlorine atoms are susceptible to nucleophilic aromatic substitution (S_NAr) reactions, which is the cornerstone of its utility in chemical synthesis. The regioselectivity of these substitution reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Physicochemical Properties:

A summary of the key physicochemical properties of a related compound, 2,4-Dichloropyrimidine, is presented below. While specific data for the pyrido[3,4-d]pyrimidine derivative may vary, these values provide a general understanding of the compound class.

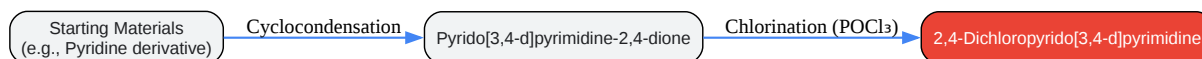
Property	Value	Reference
Molecular Formula	C ₇ H ₃ Cl ₂ N ₃	[3]
Molecular Weight	200.03 g/mol	[4]
Melting Point	57-61 °C (for 2,4-Dichloropyrimidine)	[5]
Boiling Point	101 °C / 23 mmHg (for 2,4-Dichloropyrimidine)	[5]
Appearance	Solid	[5]
InChI Key	UVVFNZJVL RJSMW-UHFFFAOYSA-N	[3]
SMILES	C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1	[3]

Synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine

The synthesis of **2,4-Dichloropyrido[3,4-d]pyrimidine** typically involves the chlorination of a corresponding dihydroxy precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.

Synthetic Workflow Overview:

The general synthetic strategy involves the cyclocondensation to form the pyrido[3,4-d]pyrimidine-2,4-dione core, followed by chlorination.



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Caption: General synthetic workflow for **2,4-Dichloropyrido[3,4-d]pyrimidine**.

Detailed Experimental Protocol (Illustrative):

The following protocol is a generalized procedure based on common methods for the synthesis of dichlorinated pyrimidine derivatives.^{[6][7]}

Step 1: Synthesis of Pyrido[3,4-d]pyrimidine-2,4-diol

- To a solution of a suitable pyridine precursor, such as 3-amino-4-cyanopyridine, in an appropriate solvent, add a cyclizing agent like urea.
- Heat the reaction mixture under reflux for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
- Wash the solid with a suitable solvent and dry to obtain the pyrido[3,4-d]pyrimidine-2,4-diol intermediate.

Step 2: Chlorination to **2,4-Dichloropyrido[3,4-d]pyrimidine**

- In a round-bottom flask equipped with a reflux condenser, suspend the pyrido[3,4-d]pyrimidine-2,4-diol in an excess of phosphorus oxychloride (POCl₃).
- Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

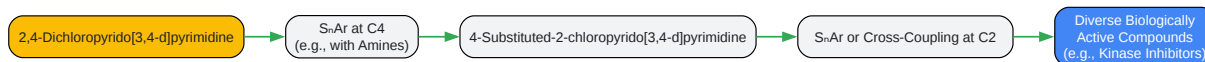
- Carefully remove the excess POCl₃ under reduced pressure.
- Pour the residue slowly onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield pure **2,4-Dichloropyrido[3,4-d]pyrimidine**.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of **2,4-Dichloropyrido[3,4-d]pyrimidine** exhibit differential reactivity, allowing for sequential and regioselective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[8][9] This differential reactivity is a key feature that medicinal chemists exploit to build molecular diversity.

Role as a Versatile Intermediate:

2,4-Dichloropyrido[3,4-d]pyrimidine serves as a crucial building block for the synthesis of various biologically active molecules, particularly kinase inhibitors.[10][11] The pyrido[3,4-d]pyrimidine scaffold is a known pharmacophore in many anticancer agents.[12][13][14]



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